4-(trimethylsilyl)benzene-1-sulfonyl chloride

Description

Contextual Significance of Organosilicon Sulfonyl Chlorides

Organosilicon compounds, characterized by carbon-silicon bonds, are widely utilized in organic synthesis. researchgate.net The introduction of a silicon atom into an organic framework can significantly alter the molecule's physical and chemical properties. Similarly, sulfonyl chlorides are a well-established class of organic compounds with the general structure R-SO₂Cl. amebaownd.com They are highly valuable reagents in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds due to the electrophilic nature of the sulfur atom and the good leaving group ability of the chloride ion. wikipedia.org

The combination of these two functionalities in organosilicon sulfonyl chlorides results in bifunctional reagents with a unique reactivity profile. The silicon-containing moiety can influence the electronic properties of the aromatic ring and provide a site for further chemical modification, while the sulfonyl chloride group serves as a reactive handle for a wide array of chemical transformations. researchgate.net

Overview of the Chemical Compound's Research Trajectory

While extensive research exists for both organosilicon compounds and sulfonyl chlorides independently, dedicated studies focusing solely on 4-(trimethylsilyl)benzene-1-sulfonyl chloride are limited. Its existence is confirmed in chemical supplier databases, identified by the CAS number 1899-80-5. chembuyersguide.comaaronchem.combldpharm.comsigmaaldrich.com Much of the understanding of its synthesis and reactivity is inferred from the well-established chemistry of its constituent parts: the trimethylsilyl (B98337) group attached to a benzene (B151609) ring and the sulfonyl chloride functional group.

The synthesis of aromatic sulfonyl chlorides is a mature field, with common methods including the reaction of a sulfonic acid with a chlorinating agent like thionyl chloride or the direct sulfonation and chlorination of an aromatic ring. amebaownd.comorgsyn.org The preparation of silylated aromatic compounds is also well-documented. Therefore, the research trajectory of this compound is intrinsically linked to the broader advancements in organosilicon and sulfonyl chloride chemistry.

Structural Features and Reactive Sites in this compound

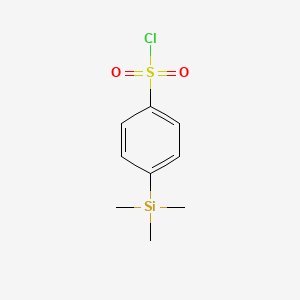

The molecular structure of this compound is key to its chemical behavior. The molecule consists of a benzene ring substituted at the 1 and 4 positions with a sulfonyl chloride group (-SO₂Cl) and a trimethylsilyl group (-Si(CH₃)₃), respectively.

Key Structural Features:

Trimethylsilyl Group (-Si(CH₃)₃): This bulky, non-polar group influences the steric and electronic properties of the benzene ring. Silicon is more electropositive than carbon, and the trimethylsilyl group can act as a weak electron-donating group through hyperconjugation and sigma-donation.

Sulfonyl Chloride Group (-SO₂Cl): This is a highly electron-withdrawing group, rendering the sulfur atom highly electrophilic. The chlorine atom is a good leaving group, facilitating nucleophilic substitution reactions at the sulfur center. wikipedia.org

Benzene Ring: The aromatic ring acts as a scaffold, connecting the two functional groups and influencing their reactivity through electronic effects.

Reactive Sites:

The Sulfonyl Sulfur Atom: This is the primary electrophilic site in the molecule. It is susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and thioesters, respectively. amebaownd.com

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents would dictate the position of any new incoming group. The sulfonyl chloride group is a strong deactivating meta-director, while the trimethylsilyl group is a weak activating ortho-, para-director.

The Carbon-Silicon Bond: The C-Si bond can be cleaved under certain conditions, for example, with strong electrophiles or fluoride (B91410) ions. This allows for the potential removal or modification of the trimethylsilyl group.

The interplay between the electron-donating nature of the trimethylsilyl group and the electron-withdrawing nature of the sulfonyl chloride group, transmitted through the aromatic ring, finely tunes the reactivity of the molecule.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 1899-80-5 |

| Molecular Formula | C₉H₁₃ClO₂SSi |

| Molecular Weight | 248.80 g/mol |

| Purity | 95% |

Structure

3D Structure

Properties

IUPAC Name |

4-trimethylsilylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClO2SSi/c1-14(2,3)9-6-4-8(5-7-9)13(10,11)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSGJEVOMRKWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClO2SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trimethylsilyl Benzene 1 Sulfonyl Chloride and Its Derivatives

Precursor Chemistry and Synthetic Pathways to Aryl Sulfonyl Chlorides

The preparation of aryl sulfonyl chlorides is a cornerstone of organic synthesis, providing access to a wide array of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Several general methods have been established for their synthesis.

Established Routes for Sulfonyl Chloride Synthesis

Historically, the reaction of an aromatic sulfonic acid or its salt with a chlorinating agent like phosphorus pentachloride or thionyl chloride has been a common approach. However, the direct introduction of the sulfonyl chloride group onto the aromatic ring is often more efficient. The most prevalent methods for this direct chlorosulfonylation include electrophilic aromatic substitution using chlorosulfonic acid and the Sandmeyer reaction of aryldiazonium salts.

The Sandmeyer-type reaction offers a versatile route starting from an aromatic amine. The amine is first diazotized with nitrous acid to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding aryl sulfonyl chloride. This method is particularly useful for substrates that may not be compatible with the harsh conditions of direct chlorosulfonation.

Halogenation and Oxidative Chlorination Approaches

Direct chlorosulfonylation of aromatic compounds with chlorosulfonic acid is a widely used industrial and laboratory method. This electrophilic aromatic substitution reaction typically proceeds by the attack of the aromatic ring on the electrophilic sulfur atom of chlorosulfonic acid. The reaction often uses an excess of chlorosulfonic acid as both the reagent and the solvent.

Another approach involves the oxidative chlorination of thiols or disulfides. In this method, an aryl thiol or diaryl disulfide is treated with an oxidizing agent in the presence of a chloride source. For instance, the treatment of thiophenols with chlorine gas in a suitable solvent can afford the corresponding aryl sulfonyl chlorides.

Targeted Synthesis of 4-(trimethylsilyl)benzene-1-sulfonyl chloride

The synthesis of this compound requires a strategy that allows for the specific placement of both the trimethylsilyl (B98337) and the sulfonyl chloride groups on the benzene (B151609) ring.

Strategic Introduction of the Trimethylsilyl Moiety

The trimethylsilyl group can be introduced onto a benzene ring through several methods. One common approach is the reaction of an aryl Grignard reagent or an aryllithium species with a trialkylsilyl halide, such as trimethylsilyl chloride. This nucleophilic substitution reaction forms a carbon-silicon bond.

Alternatively, Friedel-Crafts type reactions can be employed, although they are less common for direct silylation of benzene. A more practical starting point for the synthesis of this compound is often commercially available (trimethylsilyl)benzene.

Regioselective Functionalization of Benzene Rings

The key to the successful synthesis of this compound lies in the regioselective introduction of the sulfonyl chloride group onto the (trimethylsilyl)benzene precursor. The trimethylsilyl group is known to be an ortho, para-directing group in electrophilic aromatic substitution reactions. This directing effect is attributed to the ability of the silicon atom to stabilize the adjacent carbocationic intermediate (the σ-complex) through hyperconjugation and pπ-dπ back-bonding.

The chlorosulfonylation of (trimethylsilyl)benzene with chlorosulfonic acid is the most direct route to the desired product. Due to steric hindrance from the bulky trimethylsilyl group at the ortho positions, the electrophilic attack of the chlorosulfonyl group occurs preferentially at the para position. This leads to the formation of this compound as the major product. The reaction is typically carried out by adding (trimethylsilyl)benzene to an excess of chlorosulfonic acid at low temperatures, followed by careful quenching of the reaction mixture on ice.

Table 1: Reaction Conditions for the Chlorosulfonylation of (Trimethylsilyl)benzene

| Reagent | Molar Ratio (to substrate) | Temperature | Reaction Time | Typical Yield of 4-isomer |

| Chlorosulfonic acid | 3 - 5 equivalents | 0 - 10 °C | 1 - 3 hours | > 80% |

Derivatization and Functional Group Interconversions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group in this compound is a versatile functional handle that can be readily converted into a variety of other functional groups. These derivatization reactions are crucial for the application of this compound in the synthesis of more complex molecules.

The most common reactions of aryl sulfonyl chlorides involve nucleophilic substitution at the sulfur atom. The highly electrophilic nature of the sulfur atom, coupled with the good leaving group ability of the chloride ion, facilitates reactions with a wide range of nucleophiles.

Reaction with Amines to Form Sulfonamides:

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 4-(trimethylsilyl)benzenesulfonamides. This reaction, often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct, is a fundamental method for the synthesis of sulfonamides.

Reaction with Alcohols to Form Sulfonate Esters:

Similarly, the reaction with alcohols in the presence of a base yields 4-(trimethylsilyl)benzenesulfonate esters. These esters are useful as intermediates in organic synthesis, with the sulfonate group acting as a good leaving group in nucleophilic substitution reactions.

Hydrolysis to Sulfonic Acid:

This compound can be hydrolyzed to the corresponding 4-(trimethylsilyl)benzenesulfonic acid upon treatment with water. This reaction is typically slow at room temperature but is accelerated by heat or the presence of a base.

Table 2: Common Derivatization Reactions of this compound

| Nucleophile | Product Class | General Reaction Conditions |

| Primary/Secondary Amine (RNH₂/R₂NH) | Sulfonamide | Base (e.g., pyridine, triethylamine), inert solvent |

| Alcohol (ROH) | Sulfonate Ester | Base (e.g., pyridine), inert solvent |

| Water (H₂O) | Sulfonic Acid | Neutral, acidic, or basic conditions; heating may be required |

These synthetic methodologies provide a clear pathway for the preparation of this compound and its subsequent conversion into a variety of useful derivatives. The regioselective nature of the chlorosulfonylation step is a key feature of the synthesis, allowing for the efficient production of the desired para-substituted isomer. The reactivity of the sulfonyl chloride moiety then opens up a wide range of possibilities for further chemical transformations.

Formation of Sulfonamides and Sulfonates

The sulfonyl chloride moiety of this compound is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively. These reactions are fundamental in the synthesis of numerous biologically active compounds and functional materials.

The synthesis of sulfonamides is typically achieved by reacting this compound with primary or secondary amines in the presence of a base. The base, often a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct. The reaction of benzenesulfonyl chloride with primary amines yields N-substituted benzenesulfonamides that are soluble in alkali, whereas secondary amines produce N,N-disubstituted benzenesulfonamides that are insoluble in alkali.

Similarly, sulfonates are prepared by the reaction of this compound with phenols or alcohols, generally in the presence of a base. The reactivity of the phenol can be influenced by the nature of its substituents.

Table 1: Representative Synthesis of Sulfonamides and Sulfonates

| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |

| 1 | Aniline | N-phenyl-4-(trimethylsilyl)benzenesulfonamide | Pyridine, 0-25 °C | ~95 |

| 2 | Diethylamine | N,N-diethyl-4-(trimethylsilyl)benzenesulfonamide | Triethylamine, CH2Cl2, 0 °C | ~90 |

| 3 | Phenol | Phenyl 4-(trimethylsilyl)benzenesulfonate | Pyridine, CH2Cl2, rt | ~92 |

| 4 | 4-Nitrophenol | 4-Nitrophenyl 4-(trimethylsilyl)benzenesulfonate | K2CO3, Acetone, reflux | ~85 |

Note: The yields presented are typical for reactions of analogous aryl sulfonyl chlorides and may vary for this compound.

Reactions with Diverse Nucleophiles

Beyond amines and alcohols, this compound can react with a variety of other nucleophiles, expanding its synthetic utility. The rates and outcomes of these reactions are dependent on the nature of the nucleophile. For instance, reactions with azide ions can produce sulfonyl azides, which are precursors to sulfonyl nitrenes. Thiolates can react to form thiosulfonates. Some nucleophiles, such as pyridine and acetate, can catalyze the hydrolysis of the sulfonyl chloride.

Table 2: Reactions with Various Nucleophiles

| Entry | Nucleophile | Product Type |

| 1 | Sodium Azide | Sulfonyl Azide |

| 2 | Sodium Thiophenoxide | Thiosulfonate |

| 3 | Water (catalyzed) | Benzenesulfonic acid |

| 4 | Grignard Reagents | Sulfone |

Note: This table illustrates the expected product types based on the general reactivity of sulfonyl chlorides.

Transformations Involving the Trimethylsilyl Group in this compound

The trimethylsilyl (TMS) group on the aromatic ring offers another avenue for synthetic transformations. This group can be cleaved, modified, or replaced through various reactions, significantly increasing the molecular diversity achievable from this starting material.

Cleavage and Modification of the Trimethylsilyl Group

The carbon-silicon bond in aryltrimethylsilanes is susceptible to cleavage under certain conditions. This desilylation can be achieved using various reagents, leading to the formation of a C-H bond (protodesilylation) or a C-X bond (halodesilylation), where X is a halogen.

Protodesilylation involves the replacement of the TMS group with a hydrogen atom. This can be accomplished using acids, bases, or fluoride (B91410) ions. For instance, treatment with a strong acid like trifluoroacetic acid or a fluoride source such as tetrabutylammonium fluoride (TBAF) can effectively remove the TMS group.

Halodesilylation allows for the introduction of a halogen atom at the position of the TMS group. Reagents like iodine monochloride (ICl) or bromine can be used for iodination and bromination, respectively.

Table 3: Cleavage and Modification of the Trimethylsilyl Group

| Entry | Reaction Type | Reagent | Product |

| 1 | Protodesilylation | Tetrabutylammonium fluoride (TBAF) | Benzene-1-sulfonyl chloride |

| 2 | Iododesilylation | Iodine monochloride (ICl) | 4-Iodobenzene-1-sulfonyl chloride |

| 3 | Bromodesilylation | Bromine (Br2) | 4-Bromobenzene-1-sulfonyl chloride |

Note: The products listed are the expected outcomes of these transformations.

Ipso Substitution and Related Aromatic Reactivity

The trimethylsilyl group is an excellent directing group for ipso substitution reactions. In an ipso substitution, an incoming electrophile replaces the silyl (B83357) group on the aromatic ring. This provides a powerful method for regioselective functionalization of the aromatic ring.

Electrophiles such as acyl chlorides (in the presence of a Lewis acid for Friedel-Crafts acylation) or nitrating agents can react at the silylated carbon, leading to the corresponding ketone or nitro compound, with the loss of the trimethylsilyl group. This reactivity allows for the synthesis of various para-substituted benzenesulfonyl chloride derivatives that might be difficult to access through direct electrophilic aromatic substitution on benzene-1-sulfonyl chloride due to the directing effects of the sulfonyl chloride group.

Table 4: Ipso Substitution Reactions

| Entry | Electrophile/Reagent | Product |

| 1 | Acetyl chloride / AlCl3 | 4-Acetylbenzene-1-sulfonyl chloride |

| 2 | Nitronium tetrafluoroborate (NO2BF4) | 4-Nitrobenzene-1-sulfonyl chloride |

Note: The products shown are the anticipated results of ipso-substitution reactions.

Reactivity and Mechanistic Investigations of 4 Trimethylsilyl Benzene 1 Sulfonyl Chloride

Electrophilic Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom attached to the sulfur atom. This arrangement renders the sulfur atom highly electron-deficient and susceptible to attack by a wide range of nucleophiles. The reactivity of 4-(trimethylsilyl)benzene-1-sulfonyl chloride is characteristic of arenesulfonyl chlorides, which typically undergo nucleophilic substitution at the sulfur center.

The primary mechanism for these reactions is a bimolecular nucleophilic substitution (SN2-type) pathway at the sulfur atom. mdpi.com In this process, the incoming nucleophile attacks the electrophilic sulfur, leading to a trigonal bipyramidal transition state. Subsequently, the chloride ion, a good leaving group, is displaced, resulting in the formation of a new bond between the sulfur and the nucleophile.

Common nucleophiles that react with arenesulfonyl chlorides include:

Amines: Primary and secondary amines react to form sulfonamides, a crucial functional group in many pharmaceuticals.

Alcohols and Phenols: In the presence of a base, these react to yield sulfonate esters.

Water: Hydrolysis leads to the formation of the corresponding sulfonic acid.

The trimethylsilyl (B98337) (TMS) group at the para-position of the benzene (B151609) ring exerts a modest influence on the electrophilicity of the sulfonyl group. The TMS group is generally considered to be weakly electron-releasing through σ-π hyperconjugation, which could slightly decrease the reactivity of the sulfonyl chloride towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. caltech.edu However, this electronic effect is often subtle and can be overshadowed by steric factors or reaction conditions. Kinetic studies on related arenesulfonyl chlorides, often utilizing Hammett plots, have shown that substituents on the aromatic ring significantly impact reaction rates, with a positive ρ-value indicating that the reaction is favored by electron-withdrawing groups that stabilize the developing negative charge in the transition state. mdpi.comresearcher.lifedntb.gov.ua

| Nucleophile (Nu-H) | Product Type | General Product Structure |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Sulfonamide | 4-(Me₃Si)C₆H₄SO₂NR₂ |

| Alcohol/Phenol (ROH) | Sulfonate Ester | 4-(Me₃Si)C₆H₄SO₂OR |

| Water (H₂O) | Sulfonic Acid | 4-(Me₃Si)C₆H₄SO₃H |

Radical Pathways and Sulfonyl Radical Intermediates

Beyond its electrophilic character, this compound can participate in radical reactions through the formation of the 4-(trimethylsilyl)phenylsulfonyl radical. This highly reactive intermediate can be generated by the homolytic cleavage of the sulfur-chlorine bond, a process that can be initiated by heat, light, or radical initiators.

Photocatalytic Generation of Sulfonyl Radicals

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals from sulfonyl chlorides. rsc.org This approach avoids the use of harsh reagents and high temperatures. The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process with the sulfonyl chloride.

The excited photocatalyst ([PC]*) can reduce the sulfonyl chloride (ArSO₂Cl) by donating an electron, forming a radical anion intermediate ([ArSO₂Cl]•⁻). This intermediate is unstable and rapidly fragments, cleaving the weak S-Cl bond to release a chloride anion and the desired sulfonyl radical (ArSO₂•). nih.gov

Mechanism:

Excitation: PC + hν → [PC]*

Single-Electron Transfer (SET): [PC]* + 4-(Me₃Si)C₆H₄SO₂Cl → [PC]•⁺ + [4-(Me₃Si)C₆H₄SO₂Cl]•⁻

Fragmentation: [4-(Me₃Si)C₆H₄SO₂Cl]•⁻ → 4-(Me₃Si)C₆H₄SO₂• + Cl⁻

This method has been widely applied in various synthetic transformations, such as the hydrosulfonylation of alkenes and alkynes, providing a direct route to complex sulfone-containing molecules. researchgate.netnih.govorganic-chemistry.org

| Photocatalyst | Type | Typical Light Source |

|---|---|---|

| fac-Ir(ppy)₃ | Iridium Complex | Blue LEDs (∼450 nm) |

| Ru(bpy)₃Cl₂ | Ruthenium Complex | Blue LEDs / White Light |

| Eosin Y | Organic Dye | Green LEDs (∼520 nm) |

Role of Silane (B1218182) Reagents in Radical Processes

Silane reagents, particularly those with weak Si-H bonds like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), play a crucial role in radical processes involving sulfonyl chlorides. researchgate.netnih.gov They are instrumental in both the generation of sulfonyl radicals and in subsequent propagation steps.

One key mechanism involves a silyl (B83357) radical abstracting the chlorine atom from the sulfonyl chloride in a halogen-atom abstraction transfer (XAT) process. This is an efficient way to generate the sulfonyl radical. researchgate.net Silyl radicals can be generated from the corresponding silane via hydrogen atom transfer (HAT) to another radical species or through photocatalytic activation.

In the context of photocatalytic hydrosulfonylation of alkenes, (TMS)₃SiH often serves as the terminal hydrogen atom donor (HAD). nih.govresearchgate.net After the initially formed sulfonyl radical adds to an alkene to form a carbon-centered radical intermediate, the silane traps this intermediate by donating a hydrogen atom. This completes the hydrosulfonylation and generates a silyl radical ((TMS)₃Si•), which can then propagate the radical chain by abstracting a chlorine atom from another molecule of the sulfonyl chloride.

Catalytic Cycle Example (Hydrosulfonylation):

Initiation: A silyl radical abstracts Cl from ArSO₂Cl → ArSO₂• + (TMS)₃SiCl.

Propagation Step 1: ArSO₂• + Alkene → ArSO₂-Alkene• (carbon-centered radical).

Propagation Step 2: ArSO₂-Alkene• + (TMS)₃SiH → ArSO₂-Alkene-H + (TMS)₃Si•.

The newly formed (TMS)₃Si• radical re-enters the cycle at step 1.

The low Si-H bond dissociation energy (BDE) of reagents like (TMS)₃SiH (approx. 351.5 kJ/mol) makes them excellent hydrogen atom donors for these transformations. nih.gov

Regioselective Reactions Influenced by the Trimethylsilyl Group

The trimethylsilyl (TMS) group is a versatile substituent that can significantly influence the regioselectivity of reactions on the aromatic ring through both steric and electronic effects. researchgate.net Its most notable role is as a directing group in electrophilic aromatic substitution, often facilitating ipso-substitution.

In an ipso-substitution, the incoming electrophile attacks the carbon atom that is already bonded to the silyl group, leading to the displacement of the TMS group. youtube.comgovtpgcdatia.ac.inquora.com This occurs because the C-Si bond is polarized towards carbon and is susceptible to cleavage, and the silicon atom can stabilize a positive charge in the beta position (the "beta-silicon effect"). For this compound, this means that electrophilic attack could potentially occur at the C4 position, replacing the -SiMe₃ group. For example, protodesilylation (replacement with H⁺) can occur in the presence of acid. youtube.com

While the sulfonyl chloride group itself is strongly deactivating and a meta-director for electrophilic aromatic substitution, the presence of the TMS group opens up alternative reaction pathways. The outcome of a reaction with an electrophile would depend on the specific conditions and the nature of the electrophile, representing a competition between substitution at the positions meta to the sulfonyl group and ipso-substitution at the silyl-bearing carbon.

Furthermore, the significant steric bulk of the TMS group can influence regioselectivity by hindering access to the adjacent ortho positions (C3 and C5). researchgate.netsciforum.net In reactions where the sulfonyl chloride group itself is the reactive site, the TMS group is too distant to exert a direct steric effect on the sulfur atom, but its electronic contributions remain. In radical reactions, such as the addition of the 4-(trimethylsilyl)phenylsulfonyl radical to unsymmetrical alkenes, the regioselectivity is primarily governed by the stability of the resulting carbon-centered radical intermediate, though the electronic nature of the aryl group can play a secondary role.

Advanced Mechanistic Studies on Related Sulfonyl Systems

The reaction mechanisms of arenesulfonyl chlorides have been the subject of extensive investigation, providing a deep understanding of their reactivity. These studies often employ a combination of kinetic measurements, linear free-energy relationships (LFERs), and computational chemistry.

Kinetic studies of solvolysis and nucleophilic substitution reactions have been crucial in elucidating the underlying mechanisms. For most arenesulfonyl chlorides, the data are consistent with a concerted SN2-type mechanism at the sulfur atom. mdpi.comresearcher.life The application of the Hammett equation to analyze the effect of substituents on reaction rates has yielded significant insights. For the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides, a large positive ρ-value (+2.02) was determined, indicating that the transition state has a significant build-up of negative charge on the sulfonyl group, which is stabilized by electron-withdrawing substituents on the aromatic ring. mdpi.comdntb.gov.ua

Computational studies, particularly using Density Functional Theory (DFT), have provided detailed pictures of the potential energy surfaces for these reactions. mdpi.comdntb.gov.ua DFT calculations have been used to model the structures of reactants, transition states, and intermediates. For the identity chloride exchange reaction, theoretical studies support a single, symmetrical transition state, characteristic of an SN2 pathway. mdpi.com In contrast, for more electronegative nucleophiles like fluoride (B91410), calculations suggest a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate sulfurane intermediate. researcher.life

These advanced studies also help explain anomalous reactivity, such as the counterintuitive rate acceleration observed in some nucleophilic substitutions with ortho-alkyl-substituted arenesulfonyl chlorides. mdpi.comresearcher.life This effect is attributed not to simple electronics but to a sterically enforced ground-state conformation that is more reactive, where rotation around the C-S bond is restricted, facilitating nucleophilic attack. researcher.lifesciforum.net These detailed mechanistic investigations on related systems provide a robust framework for predicting and understanding the reactivity of this compound.

Applications of 4 Trimethylsilyl Benzene 1 Sulfonyl Chloride in Chemical Synthesis and Materials Science

Role in Polymer Chemistry and Monomer Design

The structural features of 4-(trimethylsilyl)benzene-1-sulfonyl chloride also lend themselves to applications in the field of polymer science, both in the design of novel monomers and in methodologies for controlling polymer growth.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. researchgate.net The precise arrangement of these building blocks leads to ordered, porous structures with high surface areas and tunable properties. nih.govmdpi.com The design of suitable monomers is critical for the synthesis of well-defined COFs.

While direct use of this compound as a monomer for COFs is not extensively documented, its structure is analogous to building blocks used in this field. Monomers for COFs typically require at least two reactive sites to enable the formation of an extended network. This compound could potentially be derivatized to serve as such a monomer. For example, the sulfonyl chloride could be reacted to form a stable linkage, while the trimethylsilyl (B98337) group could be chemically transformed into another reactive site, or the aromatic ring could be further functionalized. The inherent rigidity of the phenylsulfonyl scaffold is a desirable trait for creating the ordered, non-collapsing pore structures characteristic of COFs. chemrxiv.org

Controlled polymerization techniques, often termed "living" polymerizations, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com One such technique is Atom Transfer Radical Polymerization (ATRP). Research has shown that various sulfonyl chlorides can act as efficient initiators for the ATRP of vinyl monomers like styrene (B11656) and methyl acrylate. researchgate.net

In this process, the sulfonyl chloride can initiate polymerization in the presence of a transition metal catalyst (e.g., a copper complex). researchgate.net The reaction involves the reversible transfer of a chlorine atom between the growing polymer chain and the metal complex, which keeps the concentration of active radical species low and thus suppresses termination reactions. researchgate.net The use of this compound as an initiator would result in polymer chains with a 4-(trimethylsilyl)phenylsulfonyl group at one end. This terminal group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or adhesion.

Table 2: Role of Sulfonyl Chlorides in ATRP This table outlines the key components and their functions in an Atom Transfer Radical Polymerization (ATRP) system initiated by a sulfonyl chloride.

| Component | Example | Role |

| Monomer | Styrene, Methyl Acrylate | The basic repeating unit of the polymer. |

| Initiator | This compound | Provides the initial molecule and the transferable atom (Cl). |

| Catalyst | CuCl / 2,2′-bipyridine | Mediates the reversible atom transfer process. |

| Solvent | Xylene | Dissolves the reaction components. |

Advanced Material Applications

The incorporation of this compound into larger molecules and polymers can lead to materials with specialized properties. The presence of silicon in a polymer backbone or as a pendant group can enhance thermal stability and oxidative resistance. The trimethylsilyl group, being hydrophobic, can be used to modify surface properties, rendering them more water-repellent.

Furthermore, polymers derived from this compound could find use in gas separation membranes, where the bulky trimethylsilyl groups can increase the free volume within the polymer matrix, potentially enhancing gas permeability. In the field of electronics, organosilicon materials are valued for their dielectric properties and are used in a variety of applications. The synthesis of polyphenylene-type materials, for example, has been explored using silyl-substituted benzene (B151609) derivatives, which can be electrochemically polymerized to form conductive or semi-conductive films. researchgate.net The sulfonyl group, with its electron-withdrawing nature, would also modify the electronic properties of such materials.

Electronic and Optical Materials

While direct applications of this compound in commercially available electronic and optical materials are not extensively documented in publicly available research, its structural motifs are relevant to the synthesis of electroactive polymers. The core structure can be incorporated into conjugated polymer backbones, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The trimethylsilyl group can enhance the solubility and processability of these polymers, which is a critical factor in the fabrication of thin-film devices. Furthermore, the electronic properties of such polymers can be fine-tuned through the introduction of the silyl (B83357) group, potentially impacting their performance in electronic devices.

| Property Influenced by Trimethylsilyl Group | Potential Application in Electronic/Optical Materials |

| Enhanced Solubility | Improved processability for thin-film device fabrication. |

| Modified Electronic Properties | Tuning of energy levels for optimized device performance. |

| Steric Hindrance | Control of intermolecular interactions and solid-state packing. |

Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This property is highly desirable for applications in sensing, bio-imaging, and optoelectronics. Molecules exhibiting AIE, often referred to as AIEgens, typically possess rotor-like structures that undergo intramolecular rotations in solution, leading to non-radiative decay. In the aggregated state, these rotations are restricted, opening up radiative decay channels.

The synthesis of novel AIEgens often involves the strategic incorporation of bulky and rotation-inducing groups. The trimethylsilylphenyl group, derived from this compound, can serve as such a component. By reacting the sulfonyl chloride with an appropriate luminophoric core possessing a nucleophilic site (e.g., an amine or hydroxyl group), the bulky trimethylsilylphenylsulfonyl moiety can be introduced. This can induce the necessary steric hindrance to promote the AIE effect in the final molecule.

Metal-Organic Framework (MOF) Ligand Development

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nih.gov The properties of MOFs, such as their pore size, shape, and chemical environment, can be tailored by judiciously selecting the organic linkers. researchgate.net Functionalization of these linkers is a key strategy to impart specific properties to the MOF, such as enhanced gas sorption, catalytic activity, or sensing capabilities. mdpi.comnih.gov

While direct use of this compound as a primary ligand in MOF synthesis is not a common strategy due to the reactivity of the sulfonyl chloride group under typical solvothermal conditions, its derivatives, particularly 4-(trimethylsilyl)benzenesulfonic acid, can be employed. The sulfonate group can coordinate to metal centers, forming stable frameworks. atlasofscience.org The presence of the trimethylsilyl group on the linker can influence the framework's properties by:

Modifying the Pore Environment: The bulky and hydrophobic trimethylsilyl groups can line the pores of the MOF, altering its affinity for different guest molecules.

Controlling Interpenetration: The steric bulk of the silyl group can prevent the interpenetration of multiple framework structures, leading to higher porosity.

Post-Synthetic Modification: The reactivity of the Si-C bond under certain conditions could potentially be exploited for post-synthetic modification of the MOF.

Supramolecular Chemistry and Molecular Assembly

The precise control of intermolecular interactions is fundamental to supramolecular chemistry and the rational design of crystalline materials. The functional groups present in this compound and its derivatives play a significant role in directing these interactions.

Design of Hydrogen-Bonding Motifs

Hydrogen bonding is a powerful tool for controlling the self-assembly of molecules into well-defined supramolecular architectures. nih.gov In derivatives of this compound, particularly sulfonamides formed by its reaction with primary or secondary amines, the sulfonamide group (-SO₂NHR-) is a robust hydrogen bond donor (N-H) and acceptor (S=O). nih.gov

The interplay between the hydrogen-bonding capabilities of the sulfonamide group and the steric and electronic influence of the trimethylsilyl group can be harnessed to design specific hydrogen-bonding motifs. For instance, the bulky trimethylsilyl group can direct the approach of other molecules, favoring certain hydrogen-bonding patterns over others. In silylated aminopyrimidines, intermolecular N–H···N hydrogen bonds are a key feature of their solid-state structures. mdpi.com Similarly, in silanediols and -triols, strong intermolecular hydrogen bonds are observed. nih.gov

| Hydrogen Bond Donor/Acceptor in Sulfonamide | Role in Supramolecular Assembly |

| N-H (Donor) | Forms hydrogen bonds with suitable acceptor groups. |

| S=O (Acceptor) | Participates in hydrogen bonding with donor groups. |

Influence on Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. The trimethylsilylphenylsulfonyl moiety, derived from this compound, can significantly influence the crystal packing of organic molecules.

Advanced Characterization and Computational Studies

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing insight into the electronic structure, stability, and reactivity of 4-(trimethylsilyl)benzene-1-sulfonyl chloride at an atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic properties of molecules. electrochemsci.org Calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), can accurately model the molecule's structure and properties. semanticscholar.orgnih.gov

Optimized Geometry: DFT calculations provide the lowest energy conformation, predicting bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from similar structures.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO is typically localized on the electron-rich trimethylsilyl-substituted benzene (B151609) ring, while the LUMO is centered on the electron-deficient sulfonyl chloride moiety. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. semanticscholar.orgmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule. For this compound, these maps show a high negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonyl group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) is located around the aromatic protons. semanticscholar.orgnih.gov

While the benzene ring imparts significant rigidity, some conformational flexibility exists due to rotation around the C-S and S-Cl single bonds. Conformational analysis can identify the most stable arrangement of the sulfonyl chloride group relative to the aromatic ring.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, particularly its interactions with its environment. nih.gov An MD simulation would model the movements of each atom based on a force field, providing insights into:

Solvent Interactions: Simulating the molecule in a solvent like water or an organic solvent can reveal how solvent molecules arrange around the solute and influence its conformation and reactivity. researchgate.netpku.edu.cn

Vibrational Motions: MD simulations can model the time-dependent fluctuations in bond lengths and angles, complementing the static picture from vibrational spectroscopy.

Rotational Dynamics: The simulation can track the rotation of the trimethylsilyl (B98337) group and the sulfonyl chloride group, providing information on the energy barriers and preferred orientations.

These computational studies provide a dynamic, atom-level understanding that is inaccessible through experimental methods alone, offering a deeper insight into the molecule's chemical behavior.

Prediction of Reactivity and Selectivity Profiles

Computational studies serve as a powerful tool for predicting the reactivity and selectivity of this compound. The reactivity of the sulfonyl chloride functional group is significantly influenced by the electronic properties of the substituent at the para-position of the benzene ring. In this case, the trimethylsilyl (TMS) group plays a crucial role in modulating the electrophilicity of the sulfur atom.

The electronic effect of a substituent on a benzene ring can be quantified by its Hammett constant (σ). The TMS group is known to have a dual electronic nature. When direct resonance interaction with a reaction center is not a dominant factor, the TMS group primarily exhibits an electron-releasing inductive effect. However, it can also engage in limited conjugation by expanding the valence shell of the silicon atom, particularly when attached to a phenyl ring with a strong electron-releasing group. acs.org For reactions involving the sulfonyl chloride group, the electrophilicity of the sulfur atom is a key determinant of reactivity. The electron-donating nature of the TMS group, through an inductive effect, is expected to slightly decrease the electrophilicity of the sulfonyl chloride group compared to unsubstituted benzenesulfonyl chloride. This would suggest a moderately lower reactivity towards nucleophiles.

Computational models, such as those based on Density Functional Theory (DFT), can provide a more nuanced understanding. DFT calculations on substituted benzenesulfonyl chlorides have shown that the electron transfer mechanism during reactions can vary depending on the nature and position of the substituent. cdnsciencepub.comresearchgate.net For a para-substituted benzenesulfonyl chloride with a group like TMS, it is anticipated that reactions with nucleophiles would proceed via a concerted mechanism.

To further predict the reactivity, one can analyze the calculated electrostatic potential map of the molecule. It is expected that the most positive electrostatic potential would be localized on the sulfur atom of the sulfonyl chloride group, identifying it as the primary site for nucleophilic attack. The magnitude of this potential would be indicative of the compound's reactivity.

In terms of selectivity, this compound is expected to exhibit high chemoselectivity. The primary reactive site is the sulfonyl chloride group, which will preferentially react with strong nucleophiles such as primary and secondary amines, alcohols, and thiols to form the corresponding sulfonamides, sulfonate esters, and thioesters. Due to the stability of the C-Si bond and the aromatic ring, side reactions involving these moieties are generally not expected under typical sulfonylation conditions.

The regioselectivity in reactions with multifunctional nucleophiles would be governed by the relative nucleophilicity of the different functional groups. For instance, in a molecule containing both an amino and a hydroxyl group, the more nucleophilic amino group would be expected to react preferentially with the sulfonyl chloride.

A summary of the predicted reactivity and selectivity is presented in the table below.

| Predicted Property | Profile for this compound | Rationale |

| Reactivity | Moderately reactive electrophile | The electron-donating inductive effect of the para-trimethylsilyl group slightly reduces the electrophilicity of the sulfonyl chloride group. |

| Primary Reactive Site | Sulfur atom of the sulfonyl chloride group | Confirmed by the localization of the most positive electrostatic potential in computational models. |

| Chemoselectivity | High | Preferential reaction with strong nucleophiles (amines, alcohols, thiols) at the sulfonyl chloride moiety. |

| Regioselectivity | Governed by nucleophilicity | In multifunctional substrates, the most nucleophilic group will react preferentially. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Studies)

For a molecule like this compound, the Hirshfeld surface analysis would likely reveal the following key intermolecular interactions:

C-H···π Interactions: The hydrogen atoms of the TMS groups and the benzene ring can interact with the π-system of adjacent aromatic rings. These interactions are crucial for the stabilization of the crystal packing of aromatic molecules.

Interactions involving the Sulfonyl Group: The oxygen and chlorine atoms of the sulfonyl chloride group are expected to participate in specific intermolecular contacts. The oxygen atoms, being electronegative, will likely act as hydrogen bond acceptors in C-H···O interactions. The chlorine atom can also participate in various interactions, including Cl···H and potentially halogen bonding, depending on the packing arrangement.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. For a trimethylsilyl-substituted aromatic compound, the fingerprint plot would show distinct regions corresponding to the various types of interactions.

Based on the analysis of 4,4'''-bis(trimethylsilyl)-para-quaterphenyl, it is evident that the introduction of trimethylsilyl groups can influence the crystal packing and improve the growth characteristics of the crystals. researchgate.net This is attributed to the specific intermolecular interactions facilitated by the TMS groups.

The predicted contributions of various intermolecular contacts for this compound are summarized in the table below, based on analyses of analogous compounds.

| Type of Intermolecular Contact | Predicted Contribution | Description |

| H···H | High | van der Waals interactions between hydrogen atoms on the TMS groups and the aromatic ring. |

| C-H···π | Moderate | Interactions between C-H bonds and the aromatic π-system, contributing to the packing of the aromatic moieties. |

| C-H···O | Significant | Hydrogen bonding between C-H donors and the oxygen atoms of the sulfonyl group. |

| Cl···H | Significant | Interactions involving the chlorine atom of the sulfonyl chloride group and hydrogen atoms of neighboring molecules. |

Future Research Directions and Emerging Opportunities

Development of Greener Synthetic Routes

The traditional synthesis of aryl sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid or multi-step processes that generate significant waste. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to 4-(trimethylsilyl)benzene-1-sulfonyl chloride. These emerging strategies aim to improve safety, reduce environmental impact, and increase efficiency.

One of the most promising areas is the adoption of continuous flow chemistry . dntb.gov.uaacs.orgmdpi.com Flow reactors offer superior heat and mass transfer, enabling better control over highly exothermic reactions and allowing for the safe use of hazardous reagents in small, manageable volumes. magtech.com.cn A continuous flow process for producing aryl sulfonyl chlorides can significantly improve space-time yield and process safety, representing a key opportunity for the scalable and green production of this compound. mdpi.com

Another critical direction is the replacement of conventional chlorinating agents with more environmentally friendly alternatives. Research has demonstrated the efficacy of reagents like N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (bleach), and combinations like Oxone-KX (where X is Cl or Br) for the oxidative chlorination of thiols and disulfides under milder, often aqueous, conditions. nih.govnih.govwikipedia.org Photocatalytic methods, which utilize visible light to mediate the synthesis from aryldiazonium salts, also present a sustainable alternative to traditional Sandmeyer-type reactions. researchgate.net Furthermore, the exploration of mechanochemistry , or solvent-free synthesis using ball-milling, could offer a path to dramatically reduce solvent waste, a major contributor to the environmental footprint of chemical synthesis. wikipedia.org

The applicability of these methods to this compound will need to account for the stability of the C-Si bond under various oxidative and acidic or basic conditions, presenting a fertile ground for process optimization research.

Table 1: Comparison of Potential Greener Synthetic Strategies

| Strategy | Key Advantages | Potential Challenges for Target Compound |

|---|---|---|

| Continuous Flow Synthesis | Enhanced safety, high throughput, precise control. dntb.gov.uamdpi.com | Initial setup cost, optimization of flow parameters. |

| Alternative Reagents (e.g., NCS, Bleach) | Reduced toxicity, milder conditions, often uses water as a solvent. nih.govwikipedia.org | Compatibility of the trimethylsilyl (B98337) group with oxidative conditions. |

| Photocatalysis | Uses visible light, mild room-temperature conditions, transition-metal-free options. researchgate.net | Availability of the corresponding diazonium salt precursor. |

| Mechanochemistry | Drastically reduces or eliminates solvent use, potential for novel reactivity. wikipedia.org | Scalability, heat management in the milling process. |

Exploration of Novel Catalytic Transformations

The reactivity of the sulfonyl chloride group makes this compound a prime candidate for novel catalytic transformations, moving beyond its traditional role in sulfonamide synthesis. Two major areas of opportunity are photoredox catalysis and transition-metal-catalyzed cross-coupling.

Visible-light photoredox catalysis has emerged as a powerful tool for activating sulfonyl chlorides under mild conditions. dntb.gov.ua Upon single-electron reduction by an excited photocatalyst, an arylsulfonyl chloride can release a chloride anion and generate a sulfonyl radical or, through subsequent desulfonylation, an aryl radical. researchgate.netresearchgate.net This opens up numerous possibilities for this compound. The generated 4-(trimethylsilyl)phenyl radical could participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Similarly, the corresponding sulfonyl radical could be used in reactions like the hydrosulfonylation of alkenes to generate novel sulfones. researchgate.netresearchgate.net

Transition-metal catalysis offers another expansive frontier, particularly in desulfonylative cross-coupling reactions . wikipedia.org In these processes, catalysts, typically based on palladium or nickel, facilitate the cleavage of the C–S bond, allowing the sulfonyl chloride to act as an electrophilic equivalent of an aryl halide. acs.orgnih.gov This would enable the use of this compound in a suite of classic cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira-Hagihara couplings, to form biaryl structures or connect the silylated ring to other organic fragments. acs.org The development of catalytic systems that are compatible with the trimethylsilyl group would be a key research focus.

Table 2: Emerging Catalytic Reactions for Aryl Sulfonyl Chlorides

| Catalytic Approach | Reactive Intermediate/Role | Potential Product Classes from Target Compound |

|---|---|---|

| Photoredox Catalysis | Aryl radical, Sulfonyl radical. dntb.gov.uaresearchgate.net | Biaryls, functionalized arenes, complex sulfones. |

| Pd/Ni-Catalyzed Desulfonylative Coupling | Aryl electrophile (C-S bond cleavage). acs.orgnih.gov | Biaryls, aryl-alkynes, aryl-alkenes. |

| Pd-Catalyzed Chlorosulfonylation | Aryl nucleophile (from boronic acid). nih.gov | Synthesis of the title compound from a boronic acid precursor. |

| Radical-Radical Cross-Coupling | Sulfonyl radical. mdpi.commagtech.com.cn | Diverse sulfone structures. |

Integration into Bio-orthogonal Chemistry and Chemical Biology Tools

While sulfonyl chlorides themselves are generally too reactive for direct use in biological systems, they are the immediate precursors to sulfonyl fluorides (R-SO₂F) , a class of compounds gaining prominence in chemical biology. mdpi.comacs.org Sulfonyl fluorides are considered "privileged warheads" because they possess an ideal balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues like serine, tyrosine, and lysine. dntb.gov.uaacs.org This specific reactivity allows them to be used as covalent probes for activity-based protein profiling (ABPP), target identification, and the development of covalent inhibitors. acs.orgmagtech.com.cn

The future opportunity for this compound lies in its role as a precursor to 4-(trimethylsilyl)benzene-1-sulfonyl fluoride (B91410) . This novel probe could offer several advantages:

A Unique Label: The trimethylsilyl (TMS) group can serve as a distinctive mass tag in proteomic analyses or as a spectroscopic handle for ¹H or ²⁹Si NMR studies.

Modulation of Properties: The bulky and lipophilic nature of the TMS group could influence the probe's binding affinity and selectivity for specific protein targets.

A Potential Dual-Function Probe: While speculative, the C-Si bond could potentially be cleaved under specific conditions (e.g., using a fluoride source), offering a secondary mechanism for probe release or modification that is orthogonal to the initial covalent labeling event.

Furthermore, the broader sulfonyl functional group is being explored in other bioorthogonal contexts. For example, sulfonyl-modified sydnonimines have been developed for the bioorthogonal release of sulfonamide drugs. acs.org This suggests that derivatives of this compound could be incorporated into novel drug delivery systems or activatable biological tools.

Table 3: Potential Roles in Chemical Biology

| Application Area | Key Moiety | Role of this compound | Potential Advantage of TMS Group |

|---|---|---|---|

| Activity-Based Protein Profiling | Sulfonyl Fluoride | Precursor to 4-(trimethylsilyl)benzene-1-sulfonyl fluoride. mdpi.com | Unique mass/spectroscopic tag, influences binding selectivity. wikipedia.org |

| Covalent Enzyme Inhibition | Sulfonyl Fluoride | Precursor to a novel covalent inhibitor. acs.org | Steric bulk can target specific pockets; enhances lipophilicity. |

| Drug Delivery Systems | Sulfonyl Derivatives (e.g., Sydnonimines) | Building block for constructing a cleavable linker. acs.org | Modulates solubility and release kinetics. |

Expansion into Smart Materials and Responsive Systems

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride handle and a property-modulating trimethylsilyl group, makes it an attractive building block for advanced polymers and smart materials.

The sulfonyl chloride group is a versatile anchor for polymer synthesis and modification. It can be used as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), enabling the growth of well-defined polymer chains from a silylated core. dntb.gov.uaresearchgate.net More directly, it can react with difunctional amines or alcohols to form polysulfonamides or polysulfonates. These polymers are known for their high thermal stability and mechanical strength.

The incorporation of the 4-(trimethylsilyl)phenyl moiety into a polymer backbone is predicted to impart unique characteristics:

Enhanced Gas Permeability: Bulky side groups, particularly TMS, are known to disrupt polymer chain packing, thereby increasing the fractional free volume of the material. wikipedia.org Polymers containing TMS groups, such as poly[1-(trimethylsilyl)-1-propyne] (PTMSP), exhibit exceptionally high gas permeability, making them ideal candidates for gas separation membranes. acs.orgresearchgate.net

Tunable Properties: The TMS group can be cleaved from the aromatic ring through desilylation. acs.org This post-polymerization modification could serve as a chemical stimulus, creating microporosity within the material and altering its permeability or surface properties on demand.

pH-Responsiveness: The sulfonyl chloride group can be readily hydrolyzed to a sulfonic acid group (-SO₃H). Polymers bearing sulfonic acid pendants are well-known polyelectrolytes that exhibit pH-responsive behavior, swelling or contracting as the ambient pH changes. researchgate.net This provides a direct route to creating hydrogels or surfaces whose properties can be tuned by pH.

The combination of these features could lead to the development of novel smart materials, such as high-performance, responsive membranes for selective gas separations or coatings with tunable surface energies.

Table 4: Potential Applications in Materials Science

| Material Type | Role of Sulfonyl Chloride Group | Role of Trimethylsilyl Group | Potential Application |

|---|---|---|---|

| Gas Separation Membranes | Polymer backbone component (e.g., in polysulfonamides). | Increases fractional free volume, enhancing permeability. acs.orgresearchgate.net | CO₂ capture, hydrogen purification. |

| Responsive Coatings | Can be hydrolyzed to pH-responsive sulfonic acid groups. researchgate.net | Lowers surface energy, provides a handle for desilylation. wikipedia.org | Self-cleaning surfaces, controlled-release coatings. |

| Functional Polymer Architectures | Initiator for controlled polymerization. dntb.gov.ua | Core of a star polymer, imparts specific solubility. | Nanostructured materials, drug delivery vehicles. |

Theoretical Advancements in Predicting Reactivity and Properties

Computational chemistry offers a powerful, predictive lens through which to explore the future potential of this compound without the immediate need for extensive experimentation. Future theoretical studies can provide deep insights into the molecule's fundamental characteristics and guide its application in the areas described above.

Predicting Reactivity: The reactivity of the sulfonyl chloride group is highly dependent on the electronic nature of the aromatic substituents. This relationship is often quantified using the Hammett equation . wikipedia.orgresearchgate.net The trimethylsilyl group is known to be a weak electron-donating group through induction, which would be expected to slightly decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride. acs.orgDensity Functional Theory (DFT) calculations can be employed to precisely quantify this effect by modeling:

Ground-state properties: Calculating the partial atomic charges, bond lengths, and vibrational frequencies to understand the electronic distribution and structural parameters. dntb.gov.uamdpi.com

Reaction mechanisms: Mapping the potential energy surfaces for reactions, such as nucleophilic substitution, to determine activation energies and transition state geometries. dntb.gov.ua This would allow for a direct comparison of its reactivity against other arylsulfonyl chlorides.

Molecular orbitals: Analyzing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. electrochemsci.org

Predicting Material Properties: Beyond single-molecule reactivity, computational models can forecast the macroscopic properties of materials derived from this compound. High-level ab initio methods can accurately predict the thermochemical properties of organosilicon compounds, providing foundational data for material design. nih.gov For polymer applications, molecular dynamics (MD) simulations could be used to model polymer chains containing the 4-(trimethylsilyl)phenylsulfonyl moiety. Such simulations can predict key material properties like glass transition temperature, fractional free volume (correlating to gas permeability), and interactions with small molecules or other polymer chains, thereby guiding the synthesis of materials with targeted performance characteristics.

Table 5: Opportunities for Theoretical and Computational Studies

| Computational Method | Property to be Predicted | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Partial charges, reaction activation energies, HOMO/LUMO energies. dntb.gov.uaelectrochemsci.org | Quantify the electronic effect of the TMS group on reactivity; predict reaction kinetics and mechanisms. |

| Hammett Analysis | Substituent constant (σ) correlation. acs.orgresearchgate.net | Place the compound within the broader context of substituted arylsulfonyl chloride reactivity. |

| Ab Initio Thermochemistry | Standard enthalpy of formation, heat capacity. nih.gov | Provide fundamental thermodynamic data for process design and safety analysis. |

| Molecular Dynamics (MD) | Polymer chain conformation, fractional free volume, glass transition temperature. | Predict physical properties of derived polymers, guiding the design of smart materials. |

Q & A

Q. What are the standard synthetic routes for 4-(trimethylsilyl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of a trimethylsilyl-substituted aromatic precursor. A common approach is reacting 4-(trimethylsilyl)benzene with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to form the sulfonyl chloride. Excess chlorosulfonic acid is removed via vacuum distillation, and the product is purified using cold diethyl ether or hexane recrystallization . Optimization includes maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group and monitoring reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : After synthesis, dissolve the crude product in dry dichloromethane and wash with ice-cold water to remove residual acid. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate 4:1) .

- Characterization :

- ¹H NMR : Expect signals for aromatic protons (δ 7.8–8.2 ppm, doublet) and trimethylsilyl protons (δ 0.3–0.5 ppm, singlet) .

- IR : Key peaks include ν(SO₂Cl) ~1370 cm⁻¹ and ν(Si-C) ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₉H₁₃ClO₂SSi (exact mass calculated as 264.68 g/mol) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store the compound in amber vials under inert atmosphere (argon or nitrogen) at –20°C. Desiccate with silica gel to avoid moisture-induced hydrolysis. Regular stability checks via NMR are advised, as sulfonyl chlorides degrade to sulfonic acids upon prolonged exposure to humidity .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reactivity in nucleophilic substitution compared to other substituents (e.g., methyl, methoxy)?

- Methodological Answer : The trimethylsilyl group is sterically bulky and electron-donating via σ-π conjugation, which reduces electrophilicity at the sulfonyl chloride group compared to electron-withdrawing substituents (e.g., nitro). This results in slower reaction kinetics with nucleophiles like amines. For example:

Q. What strategies mitigate side reactions during coupling with sterically hindered amines?

- Methodological Answer :

- Use slow addition of the amine to a cooled (–10°C) solution of the sulfonyl chloride to minimize exothermic side reactions.

- Employ Schlenk techniques to exclude moisture and oxygen.

- Add Hünig’s base (DIPEA) to scavenge HCl, preventing acid-catalyzed decomposition of the sulfonamide product .

- For highly hindered amines (e.g., tert-butylamine), substitute the sulfonyl chloride with a sulfonate ester intermediate to improve coupling efficiency .

Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

- Methodological Answer :

- Perform docking simulations (e.g., AutoDock Vina) using the sulfonyl chloride’s 3D structure (CID 3840092) to assess binding affinity with target enzymes like NLRP3 inflammasome .

- Analyze electrostatic potential maps (MEP) to identify nucleophilic attack sites on the sulfonyl chloride group.

- Compare with analogues (e.g., 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride) to evaluate steric and electronic effects of the trimethylsilyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.